2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Description
2-Chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a chloroacetamide derivative featuring a pyrrolidine sulfonyl group at the 3-position of the phenyl ring.
Properties
IUPAC Name |
2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-10-4-3-5-11(8-10)19(17,18)15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIJKXVJEIQICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210181 | |
| Record name | 2-Chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729578-92-1 | |
| Record name | 2-Chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729578-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(pyrrolidine-1-sulfonyl)aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-(pyrrolidine-1-sulfonyl)aniline is dissolved in an appropriate solvent, such as dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might involve the use of automated reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized forms of the compound, potentially with altered sulfonyl or amide groups.
Reduction: Reduced forms, possibly converting the amide to an amine.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with protein targets, while the chloroacetamide moiety can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their function.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Chloro-N-Substituted Acetamides
Key Observations:
Substituent Position : The 3-position sulfonyl group in the target compound distinguishes it from the 4-position analog in , which may alter steric hindrance and binding interactions in biological systems.
Heterocyclic Modifications : Thiadiazole-pyridine hybrids () exhibit enhanced anticancer activity due to planar heterocyclic systems enabling DNA intercalation or enzyme inhibition, a feature absent in the target compound .
Physicochemical Properties
- However, ethoxyphenoxy derivatives () with ether linkages may exhibit higher solubility in organic solvents .
- Crystallography : Analogous compounds () display conformational flexibility (dihedral angles 44.5°–77.5°), suggesting the target compound may adopt multiple stable conformations influencing packing efficiency and melting points .
Toxicity and Environmental Impact
- Prioritization : Structurally similar pesticides (e.g., S-metolachlor TPs in ) are prioritized for toxicity due to alkyl substituents. The target compound’s sulfonyl group may reduce bioaccumulation compared to lipophilic analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide .
Biological Activity
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClN2O3S, with a molecular weight of 302.78 g/mol. The compound features a chloro group and a pyrrolidine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The pyrrolidine ring enhances the three-dimensional structure of the molecule, influencing its binding affinity to target proteins. This structural characteristic facilitates interactions with enantioselective proteins, potentially leading to diverse pharmacological effects .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies comparing the compound to standard antibiotics, it showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's lipophilicity, influenced by the chloro and sulfonyl groups, contributes to its ability to penetrate cell membranes effectively .
Anticonvulsant Effects
A study investigating the anticonvulsant activity of similar compounds indicated that derivatives containing a pyrrolidine moiety demonstrated notable efficacy in animal models. The presence of the chloro group in this compound may enhance its anticonvulsant properties by modulating neuronal voltage-sensitive sodium channels .
Case Studies
- Antimicrobial Testing : In a comparative study, derivatives of chloroacetamides were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated phenyl rings exhibited superior antimicrobial activity due to their enhanced lipophilicity and membrane permeability .
- Anticonvulsant Screening : Preliminary tests using maximal electroshock (MES) models revealed that certain analogs showed significant anticonvulsant activity. The structure-activity relationship (SAR) highlighted the importance of specific substituents in enhancing efficacy against seizure models .
Research Findings
A comprehensive review of various studies indicates that the biological activity of this compound is influenced by its chemical structure:
- Antimicrobial Efficacy : Effective against multiple bacterial strains with varying degrees of resistance.
- Anticonvulsant Activity : Shows promise in reducing seizure frequency in preclinical models.
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Models | Efficacy | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition | Membrane penetration due to lipophilicity |
| Anticonvulsant | MES animal models | Notable reduction in seizures | Modulation of sodium channels |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine-sulfonyl-substituted aniline derivative with chloroacetyl chloride. Evidence from analogous compounds suggests using carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base at 273 K to minimize side reactions . Optimization includes controlling stoichiometry (1:1 molar ratio of acid and amine), reaction time (~3 hours), and purification via extraction and recrystallization from methylene chloride .
Q. Which spectroscopic methods are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetamide backbone and pyrrolidine-sulfonyl substitution. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) resolves conformational details, as seen in related acetamide derivatives .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the chloroacetamide group. Purity is verified via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and comparison to reference standards .
Advanced Research Questions
Q. How do conformational variations in the crystal structure of pyrrolidine-sulfonyl acetamides impact intermolecular interactions?
- Methodological Answer : X-ray studies of analogous compounds reveal three distinct conformers in the asymmetric unit, with dihedral angles between aromatic and heterocyclic rings ranging from 44.5° to 77.5°. These variations influence hydrogen-bonding patterns (e.g., N–H⋯O dimers with R₂²(10) motifs) and packing efficiency, which can affect solubility and crystallization behavior . Computational modeling (e.g., density functional theory) can predict dominant conformers under specific conditions.
Q. What computational approaches predict the biological activity of pyrrolidine-sulfonyl acetamides?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets). Quantitative Structure-Activity Relationship (QSAR) models, trained on datasets of related acetamides, identify critical descriptors such as logP (lipophilicity) and topological polar surface area (TPSA) for bioavailability prediction .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : Discrepancies in yields (e.g., 2–5% in multi-step syntheses vs. higher yields in optimized routes) often arise from differences in purification techniques (e.g., column chromatography vs. recrystallization) or catalytic conditions. Systematic Design of Experiments (DoE) protocols, varying parameters like temperature, solvent polarity, and catalyst loading, can identify optimal conditions .
Q. What role does the pyrrolidine-sulfonyl group play in coordination chemistry?
- Methodological Answer : The sulfonyl group acts as a weak Lewis base, enabling coordination to transition metals (e.g., Cu²⁺ or Zn²⁺) in aqueous or non-aqueous media. Spectrophotometric titration (UV-Vis) and cyclic voltammetry assess binding constants and redox behavior, while single-crystal X-ray diffraction confirms metal-ligand geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
